4-[cyclopropyl(methyl)sulfamoyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-22(13-6-7-13)28(24,25)15-8-4-12(5-9-15)17(23)19-18-21-20-16(26-18)11-14-3-2-10-27-14/h2-5,8-10,13H,6-7,11H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTSURBNIXDKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclopropyl(methyl)sulfamoyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene moiety: This step involves the alkylation of the oxadiazole intermediate with a thiophene-containing alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[cyclopropyl(methyl)sulfamoyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfamoyl and oxadiazole groups.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[cyclopropyl(methyl)sulfamoyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating their activity.
Interacting with receptors: Altering signal transduction pathways.
Modifying cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Structural Analogues and Core Motifs
Key structural analogs are compared below based on core scaffolds, substituents, and functional groups:
Key Observations:
- Core Scaffolds : The target compound and share a benzamide core, whereas uses a triazole-thione and a thiazole-amine.
- Sulfonamide/Sulfamoyl Groups : The cyclopropyl(methyl)sulfamoyl group in the target compound introduces steric bulk and metabolic stability compared to the dipropylsulfamoyl group in . The phenylsulfonyl groups in provide strong electron-withdrawing effects but lack the cyclopropane’s conformational rigidity .
- ’s triazole-thione with halogenated aryl groups may exhibit distinct tautomeric behavior and redox properties compared to oxadiazoles .
Spectral Comparisons:
- IR Spectroscopy :
- NMR :
Pharmacological and Physicochemical Implications
- Lipophilicity : The thiophene ring in the target compound may increase logP compared to ’s methoxyphenyl group, enhancing membrane permeability.
- Metabolic Stability : The cyclopropane group in the sulfamoyl moiety reduces oxidative metabolism compared to linear alkyl chains (e.g., dipropyl in ) .
- Bioactivity: The oxadiazole-thiophene combination could target enzymes like COX-2 or kinases, whereas ’s triazole-thiones with halogens might exhibit antibacterial properties .
Biological Activity
The compound 4-[cyclopropyl(methyl)sulfamoyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes:
- A cyclopropyl group
- A sulfamoyl moiety
- A thiophene ring
- An oxadiazole unit
The synthesis typically involves multi-step reactions that incorporate these functional groups, enhancing the compound's biological activity against various targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer therapy and antimicrobial effects. The following sections detail its mechanisms of action and specific biological activities.
- Inhibition of Tubulin Polymerization : Similar to known anticancer agents like Combretastatin A-4 (CA-4), this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest effective binding to the colchicine-binding site on tubulin, indicating a comparable interaction profile to established anticancer drugs.
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The presence of the thiophene and oxadiazole rings is believed to enhance its interaction with microbial targets, although specific mechanisms are still under investigation .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Anticancer Activity
A notable study investigated the anticancer efficacy of related thiophene derivatives, reporting IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B (hepatocellular carcinoma) cell lines. These findings indicate potent activity and suggest that structural modifications can enhance efficacy.
Antimicrobial Efficacy
In a recent evaluation of antimicrobial properties, compounds structurally similar to this compound exhibited moderate inhibitory effects against several pathogenic bacteria. The study emphasized the importance of the thiophene ring in enhancing antimicrobial activity .
Data Tables
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Anticancer (Hep3B) | 5.46 - 12.58 | Hepatocellular carcinoma |
| Antimicrobial | Moderate | Various bacterial strains |
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and what key intermediates should be prioritized?
Answer:
The synthesis involves three critical stages: (1) sulfamoyl group formation, (2) oxadiazole ring cyclization, and (3) thiophene coupling.
- Key Intermediates:
- 4-Cyclopropyl(methyl)sulfamoylbenzoic acid: Formed via sulfamoylation of benzoic acid derivatives using cyclopropylmethylamine and sulfonylating agents .
- 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine: Synthesized by hydrazide cyclization with cyanogen bromide or POCl₃ .
- Final coupling: Achieved via amide bond formation between the sulfamoylbenzamide and oxadiazole-amine using coupling agents (e.g., EDC/HOBt) .
Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions (Evidence) | Yield Range |
|---|---|---|
| Sulfamoylation | SOCl₂, cyclopropylmethylamine, DCM | 60-75% |
| Oxadiazole cyclization | Cyanogen bromide, MeOH, 0–5°C | 50-65% |
| Amide coupling | EDC/HOBt, DMF, RT | 70-85% |
Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?
Answer:
- 1H/13C NMR: Confirm substitution patterns on the oxadiazole and thiophene moieties (e.g., thiophene protons at δ 6.8–7.4 ppm) .
- FT-IR: Validate sulfonamide (N–H stretch: ~3300 cm⁻¹) and carbonyl (C=O: ~1680 cm⁻¹) groups .
- LC-MS/HRMS: Verify molecular ion ([M+H]+) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities .
Advanced: How to design in vitro assays for antimicrobial potential against multidrug-resistant pathogens?
Answer:
- Assay Design:
- Use broth microdilution (CLSI guidelines) to determine MIC values against ESKAPE pathogens .
- Include positive controls (e.g., ciprofloxacin) and assess biofilm disruption via crystal violet staining .
- Mechanistic Studies:
- Perform time-kill kinetics and synergy testing with β-lactamase inhibitors .
- Evaluate bacterial membrane permeability using propidium iodide uptake .
Table 2: Activity Data for Analogous Compounds
| Compound | MIC (µg/mL) vs. S. aureus (Evidence) |
|---|---|
| Oxadiazole-benzamide derivative | 2.5–12.5 |
| Thiophene-oxadiazole hybrid | 1.56–6.25 |
Advanced: What computational approaches predict binding affinity with bacterial/cancer targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with E. coli dihydrofolate reductase or human Topoisomerase II .
- MD Simulations: Assess binding stability (e.g., RMSD < 2 Å over 100 ns) in GROMACS .
- QSAR Studies: Correlate substituent electronic parameters (Hammett σ) with activity .
Basic: What parameters minimize side-product formation during the coupling reaction?
Answer:
- Stoichiometry: Maintain 1:1 molar ratio of benzamide and oxadiazole-amine.
- Solvent: Use anhydrous DMF or THF to prevent hydrolysis .
- Temperature: Keep below 30°C to avoid oxadiazole ring degradation .
- Work-up: Purify via column chromatography (silica gel, EtOAc/hexane) .
Advanced: How to resolve contradictions in biological activity data among analogs?
Answer:
- Structural-Activity Relationship (SAR): Systematically vary substituents (e.g., cyclopropyl vs. methyl groups) and test in standardized assays .
- Assay Standardization: Control variables like inoculum size, pH, and serum protein content .
- Off-Target Screening: Use kinase/GPCR panels to identify polypharmacology .
Advanced: Strategies to optimize solubility/bioavailability without altering the sulfamoyl group
Answer:
- Prodrug Design: Introduce ester/amide prodrug moieties at the benzamide carbonyl .
- Co-crystallization: Use co-formers (e.g., succinic acid) to enhance aqueous solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles for sustained release .
Basic: Recommended purification techniques for isolating the compound from thiophene byproducts
Answer:
- Liquid-Liquid Extraction: Separate polar byproducts using DCM/water .
- Recrystallization: Use ethanol/water (3:1) to isolate pure crystals .
- HPLC: Employ C18 columns with acetonitrile/water gradients for final polishing .
Advanced: How does the cyclopropane substituent influence nucleophilic substitution reactivity?
Answer:
- Electronic Effects: The cyclopropane ring’s strain increases electrophilicity at the sulfamoyl sulfur, enhancing reactivity with nucleophiles (e.g., amines) .
- Steric Effects: Bulkier substituents reduce accessibility to the reaction site, requiring polar aprotic solvents (e.g., DMF) .
Table 3: Substituent Effects on Reaction Rates
| Substituent | Relative Rate (vs. methyl) | Evidence |
|---|---|---|
| Cyclopropyl | 1.8× | |
| Phenyl | 0.5× |
Basic: Primary degradation pathways under accelerated stability testing
Answer:
- Hydrolysis: Sulfamoyl group degrades in acidic/basic conditions to sulfonic acid .
- Oxidation: Thiophene ring forms sulfoxide derivatives under oxidative stress .
- Photolysis: Benzamide carbonyl undergoes Norrish-type cleavage under UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
